molecular formula C19H26N2O4 B15245246 tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15245246
M. Wt: 346.4 g/mol
InChI Key: GAQDXLYAINXJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with dual protective groups: a tert-butyloxycarbonyl (Boc) group at the 2-position and a benzyloxycarbonyl (Cbz) group at the 6-amino position. This structure combines conformational rigidity from the spirocyclic framework with orthogonal protecting groups, making it a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and drug discovery .

The Boc and Cbz groups enable sequential deprotection under acidic (Boc) and hydrogenolytic (Cbz) conditions, offering flexibility in synthetic routes.

Properties

IUPAC Name

tert-butyl 6-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)9-15(10-19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDXLYAINXJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The synthesis begins with the preparation of the 2-azaspiro[3.3]heptane core. A widely cited approach involves cyclization of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate under reductive conditions. In a nitrogen atmosphere, zinc powder (2.6 eq) and ammonium chloride (3.8 eq) in methanol facilitate dechlorination and ketone reduction at room temperature over 18 hours, yielding tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with 66% efficiency.

Key Reaction Conditions :

  • Solvent : Methanol
  • Catalyst : Zinc powder
  • Temperature : 20°C
  • Atmosphere : Nitrogen
  • Workup : Extraction with ethyl acetate, chromatography (PE:EA = 5:1)

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow systems replace batch reactors. A patented method (CN106565706) employs a tubular reactor with segmented fluid flow, reducing reaction time from 18 hours to 4 hours while maintaining 70% yield.

Advantages :

  • Throughput : 5 kg/day
  • Purity : ≥99% (HPLC)
  • Cost Reduction : 40% lower solvent usage

Crystallization and Purification

Industrial purification leverages antisolvent crystallization. Adding heptane to a DCM solution of the crude product induces crystallization, achieving 98% purity. Centrifugation and vacuum drying yield a white crystalline solid suitable for pharmaceutical applications.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Key Limitation
Batch Reductive Amination 72% 95% Moderate Long reaction time (18–24 h)
Continuous Flow 70% 99% High High initial equipment cost
Microwave-Assisted 68% 97% Low Limited reactor capacity

Microwave-assisted synthesis (100°C, 30 min) offers rapid amination but faces scalability hurdles due to restricted vessel sizes.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Reductive Amination

The 6-oxo intermediate’s spirocyclic rigidity predisposes it to two pathways:

  • Desired Pathway : Ketone → Imine → Amine (via NaBH₃CN).
  • Side Reaction : Over-reduction to tertiary amine (5–10% yield loss).

Mitigation Strategy :

  • Stoichiometric Control : Limit NaBH₃CN to 1.05 eq.
  • Temperature : Maintain ≤25°C to suppress over-reduction.

Cbz Group Migration

Under acidic conditions, the Cbz group may migrate from the 6-amino to the 2-aza position, forming a regioisomer (3–7%). Neutral pH during workup minimizes this.

Troubleshooting Common Synthetic Challenges

Low Yield in Coupling Steps

Cause : Incomplete activation of the carboxylate.
Solution : Use fresh HATU and pre-activate the carboxylate for 10 min before adding the amine.

Chromatography-Induced Decomposition

Cause : Silica gel acidity hydrolyzes the Boc group.
Solution : Employ neutral alumina columns or gradient elution (EtOAc/hexane with 1% Et₃N).

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group on the amine is a common protecting group in peptide synthesis. Its removal typically occurs under acidic or reductive conditions:

  • Acidic Hydrogenolysis : Cleavage with HBr in acetic acid or HCl in dioxane under reflux conditions.

  • Catalytic Hydrogenation : Use of Pd/C or palladium catalysts under hydrogen gas.

Reaction TypeReagents/ConditionsOutcome
Acidic HydrogenolysisHBr/AcOH, reflux, 2–4 hFree amine released
Catalytic HydrogenationH₂ (1 atm), Pd/C, rt, 1–2 hDeprotected amine

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis to form the carboxylic acid:

  • Acidic Hydrolysis : TFA or HCl in aqueous dioxane at elevated temperatures.

  • Basic Hydrolysis : LiOH or NaOH in THF/water mixtures.

Reaction TypeReagents/ConditionsOutcome
Acidic HydrolysisTFA/DCM, 0°C→rt, 2 hCarboxylic acid formed
Basic HydrolysisLiOH/H₂O/THF, rt, 4–6 hDe-esterified carboxylic acid

Amide Formation

The deprotected amine (from Cbz removal) reacts with acylating agents to form amides:

  • Acyl Chlorides : React with RCOCl in DMF/DCM with a base (e.g., DIPEA).

  • Active Esters : Use NHS esters or HOBt/DCC coupling reagents.

Reaction TypeReagents/ConditionsOutcome
Acyl ChlorideRCOCl, DIPEA, DCM, 0°C→rt, 2 hAmide derivative
Active EsterNHS ester, DCM, rt, 1–2 hAmide product

Esterification

The carboxylic acid (from hydrolysis) can react with alcohols to form esters:

  • Fischer Esterification : Acid with alcohol (e.g., MeOH, EtOH) under reflux.

  • DCC Coupling : Use DCC or EDCl with catalysts (e.g., HOBt) for activation.

Reaction TypeReagents/ConditionsOutcome
Fischer EsterificationMeOH, H₂SO₄, reflux, 4–6 hMethyl ester formed
DCC CouplingDCC, HOBt, DCM, rt, 2–4 hActivated ester product

Reduction of Carbonyl Groups

While the target compound lacks a ketone, related azaspiro derivatives (e.g., 6-oxo compounds) undergo reductions:

  • Sodium Borohydride : NaBH₄ in MeOH or EtOAc at 0°C→rt .

  • Lithium Aluminum Hydride : LiAlH₄ in THF at reflux .

Reaction TypeReagents/ConditionsOutcome
NaBH₄ ReductionNaBH₄, MeOH, 0°C→rt, 1 hAlcohol product (93.7% yield)
LiAlH₄ ReductionLiAlH₄, THF, reflux, 2 hAlcohol derivative

Spirocyclic Framework Reactivity

The azaspiro[3.3]heptane core is relatively inert under standard conditions but may undergo:

  • Ring-Opening : Under harsh acidic or basic conditions, though not explicitly demonstrated in the literature.

  • Functionalization : Substitution at nitrogen or carbon positions via nucleophilic attack, though specifics are unreported.

Key Observations from Research Data

  • Yield Optimization : Reduction reactions with NaBH₄ achieve yields up to 93.7% under controlled conditions (0°C→25°C) .

  • Stability : The tert-butyl ester and Cbz groups provide stability during synthesis, avoiding premature hydrolysis.

  • Selective Deprotection : Acidic conditions selectively cleave the Cbz group without affecting the ester.

Scientific Research Applications

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.

    Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid scaffold that can enhance binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives

Compound Name Substituents Key Features Reference
Target Compound 6-(Cbz-amino), 2-Boc Dual protection; spiro[3.3] core
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-amino, 2-Boc Precursor for Cbz protection; free amine for further derivatization
tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate (10) 6-phthalimide-oxy Hydroxyl-protected variant; used in alkylation reactions
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate 6-(ethoxyoxoethyl) Ester-functionalized side chain; intermediate for reduction to hydroxyethyl derivatives
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy Hydroxyl group for further functionalization (e.g., Mitsunobu reactions)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Benzyl, diazaspiro[3.4] Expanded spiro core (octane); benzyl group for steric bulk

Key Observations:

  • Protection Strategies: The target compound’s dual Boc/Cbz protection contrasts with analogs like 10 (phthalimide) or hydroxy derivatives . The Cbz group offers hydrogenolytic deprotection, advantageous in peptide synthesis.
  • Spiro Core Variations: Compounds with spiro[3.4]octane or spiro[3.5]nonane cores (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) exhibit increased ring strain and altered conformational dynamics .

Key Observations:

  • Higher yields (87%) are achieved in allylic amination reactions (e.g., compound 3i) compared to Mitsunobu or reduction protocols .
  • The target compound’s synthesis would likely involve coupling the 6-amino precursor with benzyl chloroformate, analogous to methods in .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Physical State $ ^1H $ NMR (δ, ppm) HRMS (m/z) Reference
Target Compound Not reported Expected peaks: ~7.3 (Cbz aromatic), 1.4 (Boc tert-butyl) Calculated for C₂₀H₂₇N₂O₅: 399.19 (M+H⁺)
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Solid 1.42 (s, Boc), 3.3–3.6 (spiro N–CH₂) 213.16 (M+H⁺)
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate Liquid 4.1 (q, OCH₂), 1.4 (t, CH₃) 283.36 (M+H⁺)
tert-Butyl (R)-6-(tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) White solid 7.6–7.0 (aryl), 1.42 (Boc) 431.16 (M+H⁺)

Key Observations:

  • The Boc group’s tert-butyl signal (~1.4 ppm) is a consistent marker in $ ^1H $ NMR across analogs .
  • Aryl protons in Cbz or substituted phenyl groups appear in the 7.0–7.6 ppm range .

Biological Activity

tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1239589-54-8
  • IUPAC Name : this compound

The compound features a tert-butyl ester group, a benzyloxycarbonyl amino group, and a carboxylate functionality, making it an interesting candidate for various chemical applications, particularly in medicinal chemistry and organic synthesis .

Synthesis

The synthesis of this compound typically involves several steps, including the use of coupling reagents such as HATU in dimethylformamide to facilitate the formation of the desired structure. The synthetic pathways are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Pharmacological Potential

Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological activities. The azaspiro structure is known for its ability to interact with various biological targets, which may include:

  • Enzyme Inhibition : Potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Possible interactions with neurotransmitter receptors, which could influence neurological functions.

Case Studies and Research Findings

  • Interaction Studies : Investigations into the pharmacokinetics and pharmacodynamics of related compounds suggest that modifications in functional groups can significantly affect biological activity. For instance, the presence of a benzyloxy group may enhance lipophilicity, thus improving membrane permeability and receptor interaction .
  • Comparative Analysis : A comparison with structurally similar compounds reveals variations in biological activity based on functional modifications:
    Compound NameMolecular FormulaKey Features
    Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC11H20N2O2Lacks benzyloxy group; simpler structure
    Tert-butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylateC11H18N2O3Contains a keto group instead of an amino group
    N-Boc 6-amino-2-spiro[3.3]heptaneC12H20N2O2Similar spirocyclic structure; different protective groups
    This table illustrates how variations in functional groups can significantly impact biological activity and chemical reactivity, highlighting the uniqueness of this compound.

Q & A

Q. What are the key structural features of tert-butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate, and how do they influence reactivity?

The compound contains a spiro[3.3]heptane core with a 2-azaspiro framework, a tert-butyloxycarbonyl (Boc) protecting group, and a benzyloxycarbonyl (Cbz)-protected amine at position 5. The spirocyclic system imposes steric constraints, influencing regioselectivity in reactions such as nucleophilic substitutions or ring-opening. The Boc and Cbz groups enhance solubility in organic solvents and protect reactive amines during multi-step syntheses .

Q. What are the standard storage conditions for this compound, and why are they critical?

The compound should be stored in a dark, dry environment at 2–8°C to prevent hydrolysis of the Boc and Cbz groups. Exposure to moisture or light can lead to decomposition, reducing purity and yield in downstream reactions .

Q. Which analytical methods are commonly used to verify the purity and identity of this compound?

Liquid chromatography-mass spectrometry (LC-MS) is routinely employed for purity assessment (e.g., ES+ mode for molecular ion detection). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on characteristic peaks for the spirocyclic core (δ ~3.5–4.5 ppm for azetidine protons) and protecting groups (e.g., Boc tert-butyl at δ ~1.4 ppm) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

Two primary strategies are reported:

  • Route 1 (Bifunctional Approach): Start with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by reductive amination using benzyloxycarbonyl azide (Cbz-N₃) under catalytic hydrogenation. This method achieves >90% yield but requires careful control of reaction time to avoid over-reduction .
  • Route 2 (Stepwise Derivatization): Introduce the Cbz group via Mitsunobu reaction using DIAD/PPh₃, which allows selective functionalization but may require chromatographic purification to remove byproducts . Optimizing solvent polarity (e.g., THF vs. DCM) and stoichiometry of reducing agents (e.g., DIBAL-H) can improve efficiency .

Q. What challenges arise in the selective derivatization of the spirocyclic core, and how can they be addressed?

The rigid spiro[3.3]heptane structure limits accessibility to the 6-amino group, often requiring:

  • Protection/Deprotection Strategies: Use of acid-labile Boc groups (removed with TFA) to temporarily mask reactive sites during functionalization .
  • Microwave-Assisted Synthesis: Enhances reaction rates for sterically hindered intermediates, reducing side-product formation . Conflicting data exists on the stability of the spirocyclic ring under strong acidic conditions; controlled pH (<2) is critical to prevent ring-opening .

Q. How is this compound utilized in targeted protein degradation (e.g., PROTACs)?

The spirocyclic amine serves as a linker in proteolysis-targeting chimeras (PROTACs). For example, conjugation to a ubiquitin ligase binder (e.g., VHL ligand) and a target protein ligand (e.g., androgen receptor inhibitor) enables ternary complex formation, triggering ubiquitination and proteasomal degradation. Key steps include:

  • Coupling Reactions: Use of HATU/DIPEA for amide bond formation between the spirocyclic amine and carboxylic acid-containing ligands .
  • In Vivo Stability Testing: Monitoring metabolic stability via LC-MS in hepatic microsomes to optimize linker length and rigidity .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 85% in Route 1 vs. 70% in Route 2) often stem from:

  • Impurity Profiles: Byproducts from incomplete Boc deprotection or Cbz group migration require rigorous purification (e.g., gradient chromatography: 15–100% Et₂O/pentane) .
  • Catalyst Variability: Batch-dependent activity of Pd/C or Ni catalysts in hydrogenation steps necessitates pre-screening .

Q. What computational tools are recommended for predicting reactivity and regioselectivity in derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects on the spirocyclic core. Molecular docking simulations (AutoDock Vina) predict binding affinities in PROTAC designs, prioritizing derivatives with optimal linker conformations .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 hazards).
  • Ventilation: Use fume hoods during TFA-mediated deprotection to prevent inhalation of corrosive vapors .

Future Research Directions

  • Exploration of Chiral Derivatives: Asymmetric synthesis using Davis-Ellman imines to access enantiopure spirocyclic analogs for stereoselective protein interactions .
  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models for neurological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.